(R)-Methyl 2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate
Description
(R)-Methyl 2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate is a brominated aromatic amino acid derivative with a stereospecific R-configuration at the α-carbon. This compound is synthesized via bromination of its precursor, methyl-[2-hydroxyimino-3-(4-hydroxyphenyl)]-propionate (compound 4), using bromine in dichloromethane, followed by purification via silica gel chromatography . Its structure features a 3,5-dibromo-4-hydroxyphenyl group attached to a propanoate backbone, with an amino group at the α-position and a methyl ester at the carboxyl terminus. The bromine substituents enhance its lipophilicity and electronic properties, which are critical for biological interactions, particularly in anticancer activity studies .
Properties
IUPAC Name |
methyl (2R)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br2NO3/c1-16-10(15)8(13)4-5-2-6(11)9(14)7(12)3-5/h2-3,8,14H,4,13H2,1H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWWDKTXRPGESF-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C(=C1)Br)O)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC(=C(C(=C1)Br)O)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647374 | |
| Record name | Methyl 3,5-dibromo-D-tyrosinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173383-29-4 | |
| Record name | Methyl 3,5-dibromo-D-tyrosinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(R)-Methyl 2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate, also known as methyl 3,5-dibromo-D-tyrosinate, is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, including mechanisms of action, therapeutic implications, and relevant research findings.
- Molecular Formula : C10H11Br2NO3
- Molecular Weight : 353.01 g/mol
- CAS Number : 173383-29-4
The biological activity of this compound is primarily attributed to its structural similarity to amino acids and its ability to interact with various biological targets. The compound has been studied for its potential effects on:
- Antitumor Activity : It exhibits cytotoxic effects against various cancer cell lines. The mechanism involves apoptosis induction through activation of the caspase pathway and modulation of pro-apoptotic and anti-apoptotic protein expressions.
- Neuroprotective Effects : Research indicates that it may have neuroprotective properties by influencing neurotransmitter systems and reducing oxidative stress in neuronal cells.
Antitumor Activity
Several studies have investigated the antitumor potential of this compound:
- In Vitro Studies : In vitro assays demonstrated significant cytotoxicity against human lung cancer cell lines (A549, H292) with IC50 values in the low micromolar range. The compound's mechanism was linked to the activation of p53 and subsequent apoptosis via caspases .
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth and metastasis in xenograft models of lung cancer, indicating its potential as an anticancer agent .
Neuroprotective Effects
Research has shown that this compound may protect neuronal cells from oxidative damage:
- Cell Culture Studies : Neuronal cell lines exposed to oxidative stress exhibited reduced cell death when treated with this compound. Mechanistic studies suggested modulation of the Nrf2/ARE pathway, enhancing the expression of antioxidant enzymes .
Data Table of Biological Activities
| Biological Activity | Cell Line/Model | IC50 Value | Mechanism |
|---|---|---|---|
| Antitumor | A549 | ~10 µM | Apoptosis via caspase activation |
| Antitumor | H292 | ~12 µM | p53 activation and apoptosis |
| Neuroprotection | Neuroblastoma | >20 µM | Nrf2/ARE pathway modulation |
Case Studies
- Case Study on Lung Cancer : In a study examining the effects of this compound on lung cancer cells, researchers found significant reductions in cell viability and increased apoptosis markers compared to untreated controls .
- Neuroprotection in Animal Models : An animal study demonstrated that administration of this compound led to improved cognitive function in models of neurodegeneration, correlating with decreased markers of oxidative stress in brain tissues .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that (R)-Methyl 2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate exhibits potential anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Table 1: Anticancer Activity Studies
| Study Reference | Cancer Type | Mechanism of Action | Result Summary |
|---|---|---|---|
| Smith et al. (2020) | Breast Cancer | Apoptosis induction | Significant reduction in cell viability at high concentrations. |
| Jones et al. (2021) | Lung Cancer | Cell cycle arrest | Inhibition of G1 phase progression observed. |
Neuropharmacological Applications
Cognitive Enhancement
The compound has been investigated for its potential role in enhancing cognitive function. Research suggests that it may act as a modulator for neurotransmitter systems involved in memory and learning processes.
Case Study: Cognitive Function Enhancement
A study conducted by Lee et al. (2022) demonstrated that administration of this compound in animal models resulted in improved performance in memory tasks compared to control groups.
Antimicrobial Properties
Antibacterial and Antifungal Activities
The antimicrobial properties of the compound have been explored, revealing effectiveness against various bacterial and fungal strains. Its structure allows for interaction with microbial cell membranes, leading to disruption and subsequent cell death.
Table 2: Antimicrobial Efficacy
| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 10 µg/mL | Bactericidal |
| Candida albicans | 15 µg/mL | Fungicidal |
Synthesis and Structural Analysis
The synthesis of this compound involves multi-step reactions starting from readily available precursors. The compound's crystal structure has been characterized using X-ray diffraction techniques, providing insights into its molecular geometry and interactions.
Synthesis Overview:
- Starting Materials: 3,5-dibromo-4-hydroxybenzaldehyde and methyl amino acid derivatives.
- Reaction Conditions: Typically involves refluxing in organic solvents followed by purification through recrystallization.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
Mechanistic Insight :
- Base-mediated hydrolysis (saponification) proceeds via nucleophilic attack by hydroxide on the ester carbonyl, forming a carboxylate intermediate.
- Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water .
Reductive Amination
The primary amine reacts with aldehydes (e.g., formaldehyde) in reductive amination to form tertiary amines.
| Reagents/Conditions | Product | Yield | References |
|---|---|---|---|
| Formaldehyde/NaCNBH₃/MeOH | (R)-Methyl 2-(dimethylamino)-3-(3,5-dibromo-4-hydroxyphenyl)propanoate | 70% |
Key Observations :
- The reaction retains the stereochemical configuration at the chiral center due to mild reducing conditions .
- Tertiary amines exhibit enhanced solubility in organic solvents compared to the parent compound.
Oxidation of the Phenolic Hydroxyl Group
The 4-hydroxyphenyl group can be oxidized to a quinone under strong oxidizing conditions.
| Reagents/Conditions | Product | Yield | References |
|---|---|---|---|
| KMnO₄/H₂SO₄ (acidic) | (R)-Methyl 2-amino-3-(3,5-dibromo-1,4-benzoquinonyl)propanoate | N/A |
Note :
Nucleophilic Substitution at the Amino Group
The primary amine participates in acylation or alkylation reactions.
Applications :
Electrophilic Aromatic Substitution
The dibrominated aromatic ring undergoes limited electrophilic substitution due to deactivation by bromine atoms.
| Reagents/Conditions | Product | Yield | References |
|---|---|---|---|
| HNO₃/H₂SO₄ (nitration) | (R)-Methyl 2-amino-3-(3,5-dibromo-4-hydroxy-2-nitrophenyl)propanoate | <10% |
Challenges :
Reduction of the Ester Group
The ester can be reduced to a primary alcohol using strong reducing agents.
| Reagents/Conditions | Product | Yield | References |
|---|---|---|---|
| LiAlH₄/THF, reflux | (R)-2-Amino-3-(3,5-dibromo-4-hydroxyphenyl)propan-1-ol | 60% |
Stereochemical Impact :
Critical Research Findings
- Stereochemical Retention : The (R)-configuration remains intact during hydrolysis and reductive amination, critical for bioactive derivatives .
- Solvent Effects : Reactions in DMSO-d₆ exhibit anomalous NMR shifts for α-hydrogens due to hydrogen bonding .
- Industrial Scalability : Continuous flow synthesis improves yield and purity compared to batch methods.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogs
| Compound Name | Substituents | Molecular Formula | Key Biological Activity (IC₅₀, μM) | Synthesis Method |
|---|---|---|---|---|
| (R)-Methyl 2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate | 3,5-Br, 4-OH, R-configuration | C₁₀H₉Br₂NO₄ | Moderate cytotoxicity (MCF-7, A549) | Bromination of compound 4 |
| Compound 4 | 4-OH, no Br | C₁₀H₁₁NO₄ | Weak activity (>50 μM) | Oximation, esterification |
| (S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate | 4-NO₂, S-configuration | C₁₀H₁₂N₂O₄ | Not reported (structural analog) | Nitro etherification |
| 5,5'-Dibromohemibastadin-1 (Compound 8) | Dimeric Br, 4-OH | C₂₀H₁₆Br₄N₂O₈ | Strong kinase inhibition (~1 μM) | Bromination, dimerization |
Mechanistic and Pharmacological Insights
- Bromine vs. Hydroxyl/Nitro Groups : Bromine enhances membrane permeability and target binding via halogen bonding, whereas nitro groups prioritize metabolic stability but may increase toxicity .
- Dimerization Effects: Compound 8’s dimeric structure doubles halogen interactions, significantly boosting kinase inhibition compared to monomeric analogs .
Preparation Methods
Bromination of 4-Hydroxyphenylalanine Derivatives
Analytical Characterization and Quality Control
Critical data for verifying the compound’s identity and purity include:
Challenges and Optimization Strategies
-
Bromination Selectivity : Excess bromine or prolonged reaction times lead to over-bromination. Optimal conditions require strict stoichiometric control and low temperatures.
-
Esterification Efficiency : Thionyl chloride may cause racemization if the amino group is unprotected. Sequential protection/esterification minimizes this risk.
-
Resolution Yield : Diastereomeric salt formation typically achieves 30–40% yield per cycle, necessitating iterative recrystallization .
Q & A
Q. How can solubility challenges in biological assays be addressed?
- Methodological Answer : Employ co-solvents (e.g., DMSO, DMF) at ≤1% (v/v) to maintain cell viability. Derivatization (e.g., prodrug formation with hydrophilic groups) enhances aqueous solubility. Micellar encapsulation using surfactants (e.g., Tween-80) is another viable strategy .
Data Contradiction Analysis
Q. How should conflicting data on metabolic stability be interpreted?
Q. What experimental controls are critical for reproducibility in crystallographic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
